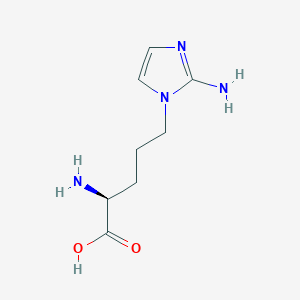

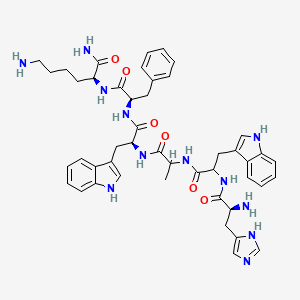

(2S)-2-amino-5-(2-aminoimidazol-1-yl)pentanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von A1P beinhaltet die Reaktion spezifischer Aminosäuren und Imidazol-Derivate unter kontrollierten Bedingungen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und können je nach gewünschter Reinheit und Ausbeute variieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von A1P beinhaltet typischerweise die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen. Das Verfahren gewährleistet eine hohe Reinheit und Konsistenz, die für seine Anwendungen in Forschung und Medizin entscheidend sind .

Chemische Reaktionsanalyse

Arten von Reaktionen

A1P unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: A1P kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können A1P in seine reduzierten Formen umwandeln.

Substitution: A1P kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zu Oxiden führen, während Substitutionsreaktionen eine Vielzahl von substituierten Derivaten erzeugen können .

Wissenschaftliche Forschungsanwendungen

A1P hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Industrie: Verwendung bei der Reinigung von monoklonalen Antikörpern und anderen biotechnologischen Verfahren.

Wirkmechanismus

A1P übt seine Wirkung aus, indem es die humane Arginase 1 hemmt. Dieses Enzym spielt eine entscheidende Rolle im Harnstoffzyklus, und seine Hemmung kann zu verschiedenen physiologischen Wirkungen führen. Die beteiligten molekularen Ziele und Pfade umfassen die Bindung von A1P an die aktive Stelle der Arginase 1, wodurch deren normale Funktion verhindert wird .

Analyse Chemischer Reaktionen

Types of Reactions

A1P undergoes various chemical reactions, including:

Oxidation: A1P can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert A1P into its reduced forms.

Substitution: A1P can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

A1P has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Medicine: Potential therapeutic applications due to its inhibitory effects on specific enzymes.

Industry: Utilized in the purification of monoclonal antibodies and other biotechnological processes.

Wirkmechanismus

A1P exerts its effects by inhibiting human arginase 1. This enzyme plays a crucial role in the urea cycle, and its inhibition can lead to various physiological effects. The molecular targets and pathways involved include the binding of A1P to the active site of arginase 1, thereby preventing its normal function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Protein A-Sepharose: Eine weit verbreitete Alternative zur Antikörperreinigung.

Einzigartigkeit

A1P ist einzigartig aufgrund seiner spezifischen inhibitorischen Wirkung auf die humane Arginase 1 und seiner Stabilität unter rauen Bedingungen, was es für verschiedene industrielle Anwendungen geeignet macht .

Eigenschaften

Molekularformel |

C8H14N4O2 |

|---|---|

Molekulargewicht |

198.22 g/mol |

IUPAC-Name |

(2S)-2-amino-5-(2-aminoimidazol-1-yl)pentanoic acid |

InChI |

InChI=1S/C8H14N4O2/c9-6(7(13)14)2-1-4-12-5-3-11-8(12)10/h3,5-6H,1-2,4,9H2,(H2,10,11)(H,13,14)/t6-/m0/s1 |

InChI-Schlüssel |

WGFGZNVQMGCHHV-LURJTMIESA-N |

Isomerische SMILES |

C1=CN(C(=N1)N)CCC[C@@H](C(=O)O)N |

Kanonische SMILES |

C1=CN(C(=N1)N)CCCC(C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-5-[4-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B10771215.png)

![1-[4-Amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-[3-(4-methylpentoxy)phenyl]-2-oxo-1,8-naphthyridin-3-yl]urea](/img/structure/B10771231.png)

![(2S)-6-azanyl-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-azanyl-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenyl-propanoyl]amino]hexanamide](/img/structure/B10771236.png)

![benzyl N-[(2R)-1-[(2S,4R)-2-[[(2S)-6-amino-1-(1,3-benzoxazol-2-yl)-1,1-dihydroxyhexan-2-yl]carbamoyl]-4-[(4-methylphenyl)methoxy]pyrrolidin-1-yl]-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B10771256.png)

![2-amino-6-[3-chloro-5-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-3,6-dimethyl-5H-pyrimidin-4-one](/img/structure/B10771284.png)

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B10771288.png)

![3-[1-(2,6-dimethylmorpholin-4-yl)ethyl]-N-[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]-1,2-thiazol-5-amine](/img/structure/B10771299.png)